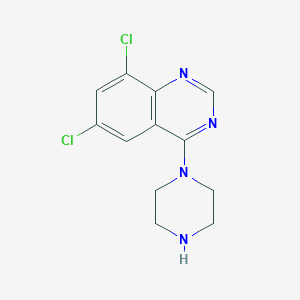

6,8-Dichloro-4-piperazin-1-YL-quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-4-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N4/c13-8-5-9-11(10(14)6-8)16-7-17-12(9)18-3-1-15-2-4-18/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRVTHVAILXIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621481 | |

| Record name | 6,8-Dichloro-4-(piperazin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72700-41-5 | |

| Record name | 6,8-Dichloro-4-(piperazin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dichloro 4 Piperazin 1 Yl Quinazoline and Its Analogues

Precursor Synthesis: Advanced Approaches to 2,4,6,8-Tetrachloroquinazoline (B1315311)

The cornerstone of synthesizing 6,8-dichloro-4-piperazin-1-yl-quinazoline is the availability of 2,4,6,8-tetrachloroquinazoline. This precursor contains the necessary chlorine atoms at the 6 and 8 positions of the benzene (B151609) portion of the ring system and reactive leaving groups at the 2 and 4 positions of the pyrimidine (B1678525) portion.

The construction of the fundamental quinazoline (B50416) scaffold often begins with derivatives of anthranilic acid. core.ac.uk A common and effective route to the 2,4-dichloroquinazoline (B46505) core involves the initial formation of a quinazoline-2,4-dione intermediate.

A widely employed method starts with ortho-aminobenzoic acid (anthranilic acid), which reacts with potassium cyanate (B1221674) or urea (B33335) to form 2,4-quinazolinedione. google.com To achieve the specific 6,8-dichloro substitution pattern required for the target compound, the synthesis logically commences with a pre-chlorinated anthranilic acid. A process for synthesizing 3,5-dichloroanthranilic acid involves the direct chlorination of anthranilic acid with hydrochloric acid and hydrogen peroxide. google.com

This substituted anthranilic acid can then be cyclized. For instance, reacting 2-aminobenzamides with triphosgene (B27547) is a known method to form the quinazolinedione ring. mdpi.com Following the formation of 6,8-dichloro-2,4-quinazolinedione, the final step to the key precursor is a double chlorination reaction. Heating the dione (B5365651) with a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or another catalyst, replaces the two ketone groups with chlorine atoms, yielding the desired 2,4,6,8-tetrachloroquinazoline. google.comnih.gov Patents describe similar two-step processes involving the formation of a quinazoline-dione followed by chlorination to yield 2,4-dichloroquinazoline derivatives. google.com

A representative synthetic pathway is outlined below:

Table 1: General Multi-step Synthesis of Polychloroquinazoline Precursors| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Anthranilic Acid | HCl, H₂O₂ | 3,5-Dichloroanthranilic Acid | google.com |

| 2 | 3,5-Dichloroanthranilic Acid | KOCN or Urea | 6,8-Dichloro-2,4-quinazolinedione | google.com |

| 3 | 6,8-Dichloro-2,4-quinazolinedione | POCl₃, Amine Base | 2,4,6,8-Tetrachloroquinazoline | google.comnih.gov |

Regioselective chlorination is critical for establishing the specific substitution pattern of the precursor. While direct multi-chlorination of the unsubstituted quinazoline core can be complex and lead to mixtures of isomers, the synthesis is more controllably achieved by starting with an appropriately substituted benzene ring precursor, such as 3,5-dichloroanthranilic acid. google.com

For the pyrimidine ring, the conversion of a 4(3H)-quinazolinone to a 4-chloroquinazoline (B184009) is a standard and high-yielding reaction. Studies show this chlorination occurs in two distinct stages: an initial low-temperature phosphorylation of the quinazolone with POCl₃ in the presence of a base, followed by clean conversion to the chloroquinazoline upon heating to 70-90 °C. google.comnih.gov This process is driven by the tautomeric equilibrium of the quinazolinone system, which allows the oxygen to be converted into a good leaving group (a phosphate (B84403) ester), facilitating its replacement by a chloride ion. nih.gov The synthesis of the tetrachloro-precursor relies on the chlorination of both the C2 and C4 positions of the 6,8-dichloro-2,4-quinazolinedione intermediate.

Introduction of the Piperazine (B1678402) Moiety via Nucleophilic Aromatic Substitution (SNAr)

With the 2,4,6,8-tetrachloroquinazoline precursor in hand, the next phase is the introduction of the piperazine ring. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

A significant body of research demonstrates that the C-4 position of 2,4-dichloroquinazoline scaffolds is substantially more reactive towards nucleophiles than the C-2 position. core.ac.ukresearchgate.net This inherent regioselectivity allows for the selective substitution of the C-4 chlorine atom. The reaction is typically performed by treating the dichloroquinazoline precursor with piperazine in a suitable solvent.

Optimization of this reaction involves careful selection of the solvent, temperature, and base. Various conditions have been reported for the SNAr reaction of amines with 2,4-dichloroquinazolines. Solvents such as isopropanol, acetonitrile (B52724), and ethanol (B145695) are commonly used. core.ac.ukresearchgate.net The reaction can often proceed at room temperature, but gentle heating (e.g., to 80 °C) can increase the rate and yield. core.ac.uk A tertiary amine base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) is sometimes added to scavenge the HCl produced during the reaction, although in some cases the nucleophilic amine itself can serve this purpose. core.ac.ukchemicalbook.com

Table 2: Representative Conditions for Regioselective SNAr at C-4 of Dichloroquinazolines

| Nucleophile Type | Solvent | Temperature | Base | Outcome | Reference |

|---|---|---|---|---|---|

| Aliphatic Amines | 2-Propanol | Reflux | N/A | Selective C-4 substitution | core.ac.uk |

| Aliphatic Amines | Acetonitrile | 80-82 °C | NEt₃ | Selective C-4 substitution | core.ac.uk |

| Secondary Amines | THF | Room Temp | N/A | Selective C-4 substitution | core.ac.uk |

| Anilines | 2-Propanol | 80 °C | N/A | Selective C-4 substitution | core.ac.uk |

This table summarizes general findings for various amines on the 2,4-dichloroquinazoline scaffold, which are directly applicable to the reaction with piperazine on the 2,4,6,8-tetrachloroquinazoline precursor.

The high efficiency and regioselectivity of the piperazine substitution at the C-4 position are governed by electronic factors within the quinazoline ring and the nature of the leaving group.

Activating Groups: The two nitrogen atoms in the pyrimidine ring are powerful electron-withdrawing groups that activate the ring system towards nucleophilic attack. acs.org Theoretical studies using Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the C-4 position has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C-2 position. core.ac.ukresearchgate.net This indicates that C-4 is the more electrophilic center and is more susceptible to nucleophilic attack, which aligns perfectly with experimental observations. core.ac.ukresearchgate.net

Leaving Groups: The efficiency of SNAr reactions is also highly dependent on the ability of the leaving group to depart. For halogens in activated aromatic systems, the typical leaving group order is F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the transition state. nih.gov While chlorine is a very common and effective leaving group for these syntheses, other groups have also been explored. For example, sulfoxide (B87167) groups have been shown to be effective leaving groups in SNAr reactions on other heterocyclic systems. In some advanced methodologies, even a 1,2,3-triazole moiety can function as a leaving group in SNAr reactions on purine (B94841) rings, a related nitrogen heterocycle.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to reduce environmental impact. These approaches focus on energy efficiency, the use of safer solvents, and atom economy.

Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields for the synthesis of quinazolinones. google.com Another significant development is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as environmentally benign reaction media. google.com These solvents are biodegradable, have low toxicity, and can be effective for synthesizing quinazolinone derivatives. google.com Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent another green strategy that enhances efficiency and reduces waste. While not yet specifically reported for this compound, these green methodologies could be adapted for its synthesis, for example, by using microwave irradiation for the SNAr step or for the initial cyclization to form the quinazolinedione ring.

Derivatization Strategies for Functionalizing the Piperazine Ring in this compound Analogues

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide range of functional groups. Common derivatization strategies include N-alkylation, N-acylation, N-sulfonylation, and reductive amination. These reactions are typically straightforward and allow for the exploration of structure-activity relationships by modifying the steric and electronic properties of the substituent at this position.

N-Alkylation: This is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. The reaction typically involves the treatment of the parent piperazine derivative with an alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. nih.govnih.govresearchgate.netmdpi.com The choice of solvent and base can influence the reaction efficiency. For instance, potassium carbonate in a polar aprotic solvent like acetonitrile is a common system. mdpi.com Microwave irradiation has also been employed to accelerate these reactions. nih.gov

N-Acylation: Acyl groups are readily introduced by reacting the piperazine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. mdpi.com This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct. The resulting amides can serve as key intermediates for further transformations or as final products themselves.

N-Sulfonylation: The synthesis of sulfonamides is achieved by reacting the piperazine moiety with a sulfonyl chloride in the presence of a base. This introduces a sulfonyl group, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: This powerful method allows for the introduction of a variety of alkyl groups, including those bearing other functional groups. The reaction proceeds via the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride. nih.gov This one-pot procedure is highly efficient and tolerates a wide range of functional groups. nih.gov

The following table summarizes various derivatization strategies for the piperazine ring on quinazoline scaffolds, showcasing the diversity of functional groups that can be introduced.

Interactive Table 1: Derivatization Strategies for the Piperazine Ring

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Example Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile | Alkyl (e.g., benzyl (B1604629), ethyl) | mdpi.com |

| N-Alkylation (Microwave) | Alkylamino chains, K₂CO₃, DMF, MW | Substituted alkylamino | nih.gov |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Acyl (e.g., acetyl, benzoyl) | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted alkyl | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonyl (e.g., tosyl) | - |

Synthetic Strategies for Further Functionalization of the Dichloroquinazoline Core (e.g., C-2, C-5, C-7)

The dichloroquinazoline core of this compound offers multiple sites for further functionalization, primarily at the C-2, C-5, and C-7 positions. The chlorine atoms at C-6 and C-8 are generally less reactive towards nucleophilic substitution but can be modified under specific conditions. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for introducing new carbon-carbon and carbon-heteroatom bonds at these positions. nih.govlibretexts.org

Functionalization at the C-2 Position:

The C-2 position of the quinazoline ring can be functionalized through various methods. While the C-4 position is typically more electrophilic and reactive towards nucleophilic substitution, selective modification at C-2 is achievable. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: After the introduction of the piperazine moiety at C-4, the remaining chloro group at C-2 (if starting from a 2,4-dichloroquinazoline precursor) can undergo Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) reactions. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgwikipedia.org These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively.

Synthesis of 2-Amino Derivatives: A common strategy involves the reaction of a 2,4-dichloroquinazoline with an amine. The greater reactivity of the C-4 position allows for the selective introduction of the piperazine at this site, followed by reaction with another amine at the C-2 position, often requiring more forcing conditions. researchgate.netgoogle.comderpharmachemica.com

Functionalization at the C-5 and C-7 Positions:

Functionalization at the C-5 and C-7 positions of the quinazoline ring is less common but can be achieved through directed C-H activation or by using appropriately substituted starting materials.

Directed C-H Functionalization: In quinoline (B57606) systems, which are structurally related to quinazolines, directing groups at the C-8 position (such as an amino group) can facilitate regioselective functionalization at the C-5 and C-7 positions. nih.govresearchgate.netnih.govshu.ac.ukrsc.org These methods, often employing transition metal catalysis, can introduce a variety of functional groups.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent is present at the C-7 position, it can be readily functionalized via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. nih.gov

The table below outlines synthetic strategies for the functionalization of the quinazoline core.

Interactive Table 2: Synthetic Strategies for Functionalization of the Dichloroquinazoline Core

| Position | Reaction Type | Reagents and Conditions | Functional Group Introduced | Example Reference |

| C-2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl | rsc.orgresearchgate.net |

| C-2 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl | beilstein-journals.orgwikipedia.orgresearchgate.net |

| C-2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino | libretexts.orgwikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.org |

| C-2 | Nucleophilic Aromatic Substitution | Amine, Heat | Amino | researchgate.netderpharmachemica.com |

| C-5 | C-H Functionalization (on quinolines) | Various metal catalysts and reagents | Halogen, Alkyl, Aryl | nih.govresearchgate.net |

| C-7 | Suzuki-Miyaura Coupling (on halo-quinazolines) | Arylboronic acid, Pd catalyst, Base | Aryl | nih.gov |

| C-7 | C-H Functionalization (on indoles) | Transition metal catalysts | Aryl | nih.govrsc.org |

Structure Activity Relationship Sar Studies of 6,8 Dichloro 4 Piperazin 1 Yl Quinazoline Derivatives

Impact of Dichloro Substituents at C-6 and C-8 Positions on Biological Activities

The presence of halogen atoms, specifically chlorine, at the C-6 and C-8 positions of the quinazoline (B50416) ring is a significant determinant of the biological profile of this class of compounds. Structure-activity relationship studies have consistently shown that substitutions at these positions can enhance antimicrobial activities. nih.gov The introduction of halogens like iodine at the 6 and 8 positions has been noted to significantly improve antibacterial activity. nih.gov Similarly, the presence of a 6,8-dibromo substitution on related quinazolinone structures has been associated with potent antimicrobial effects. nih.gov

Conformational Analysis and Stereochemical Influences of the Piperazine (B1678402) Ring on Receptor Binding

The piperazine ring, a key component of the 6,8-dichloro-4-piperazin-1-yl-quinazoline scaffold, is not a simple linker but plays a crucial role in defining the molecule's three-dimensional shape and its ability to bind to receptors. The conformational flexibility of the piperazine ring allows it to adopt various chair and boat conformations, which can significantly influence biological activity.

Studies on 2-substituted piperazines have shown a preference for the substituent to be in an axial position, a conformation that can be further stabilized by intramolecular hydrogen bonds in certain cases. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding of endogenous ligands to their receptors. nih.gov For example, in some quinoline-piperazine hybrids, the presence of a bulky substituent like a 2,3-dichlorobenzoyl group can lead to a more rigid and locked conformation of the piperazine ring, making its protons non-equivalent in NMR spectra and suggesting a defined 3D structure. nih.gov Infrared spectral measurements have indicated that the N-H group in a piperazine ring generally prefers an equatorial position, similar to piperidine (B6355638). rsc.org However, the presence of another heteroatom in the β-position can shift this preference towards an axial conformation. rsc.org The stereochemistry and conformational preferences of the piperazine ring are thus critical factors that control binding to pharmaceutically relevant targets. nih.gov

Elucidation of Critical Pharmacophoric Elements within the Quinazoline-Piperazine Scaffold

The quinazoline-piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a range of biological targets. nih.gov The essential pharmacophoric elements can be broken down into three main components: the quinazoline core, the piperazine linker, and the substituents attached to the piperazine nitrogen.

The Quinazoline Core : This bicyclic aromatic system acts as the fundamental scaffold. Its nitrogen atoms, particularly at positions 1 and 3, are often involved in crucial hydrogen bonding interactions with target proteins. nih.govnih.gov The substitution pattern on the benzene (B151609) portion of the quinazoline ring, such as the 6,8-dichloro groups, is vital for modulating activity and selectivity. nih.govfrontiersin.org

The Piperazine Linker : The piperazine ring is more than a simple spacer. acs.org It provides a favorable three-dimensional structure and often enhances the pharmacokinetic properties of the molecule, such as water solubility and metabolic stability. acs.org Its nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, influencing solubility and receptor interactions.

Substituents on Piperazine : The nature of the group attached to the distal nitrogen of the piperazine ring is a primary point for diversification and for tuning the compound's pharmacological profile. This is where various aromatic or aliphatic groups can be introduced to explore specific interactions within the target's binding pocket.

Pharmacophore models developed for related quinazoline-based inhibitors often highlight the necessity of an extended aromatic portion in the central scaffold and the critical role of the nitrogen atoms for activity. nih.gov

SAR of Modifications at the Piperazine N-1 Nitrogen: Aromatic and Aliphatic Substitutions

Modifications at the N-1 nitrogen of the piperazine ring (the nitrogen furthest from the quinazoline core) are a cornerstone of SAR studies for this chemical class. The introduction of various aromatic and aliphatic substituents at this position directly influences the compound's potency and selectivity.

In the context of anticancer agents, a series of quinazoline derivatives containing piperazine moieties showed that substitutions on the piperazine nitrogen led to varied antiproliferative activities. For instance, compounds with substituted benzyl (B1604629) groups on the piperazine ring were synthesized and evaluated against several cancer cell lines. researchgate.net The electronic nature of the substituent on the benzyl ring was found to be important.

Similarly, in the development of inhibitors for the platelet-derived growth factor (PDGF) receptor, SAR investigations focused on the arylamine segment attached to the piperazine ring. nih.gov The substitution pattern on this aryl group was critical for achieving potent and selective inhibition.

The replacement of an N-substituted piperazine fragment with a piperidine or morpholine (B109124) ring has been shown in some cases to cause a significant decrease or a complete loss of cytotoxic activity, underscoring the importance of the specific nature of the piperazine ring and its N-1 substituent. nih.gov

Table 1: SAR of N-1 Piperazine Substitutions on Biological Activity

| Base Scaffold | N-1 Piperazine Substituent | Target/Activity | Key Finding | Citation |

| Quinazoline-piperazine | Substituted Benzyl Groups | Anticancer (A549, PC-3, etc.) | Activity is influenced by the nature and position of substituents on the benzyl ring. | researchgate.net |

| Quinazoline-piperazine | N-Substituted-thio-carbamoyl | PDGFR Inhibition | The arylamine segment is a key area for SAR investigation to achieve potency. | nih.gov |

| 2-(Benzimidazol-2-yl)quinoxaline | N-Methylpiperazine | Anticancer | Showed promising activity against a wide range of cancer cell lines. | nih.gov |

| 2-(Benzimidazol-2-yl)quinoxaline | Piperidine or Morpholine | Anticancer | Replacement of N-substituted piperazine led to a significant decrease in activity. | nih.gov |

| Quinazolin-4(3H)-one-piperazine | Diaryl Ether | Anti-Toxoplasma gondii | Hydrophobic aryl groups at the side chain were found to improve activity. | researchgate.net |

SAR of Modifications at the Quinazoline N-3 and C-2 Positions

While the primary focus is on the 4-piperazinyl-quinazoline scaffold, SAR studies on related quinazolines and quinazolinones provide valuable insights into the roles of the N-3 and C-2 positions. These positions are critical for fine-tuning the biological activity.

C-2 Position:

Substitutions at the C-2 position are essential for various biological activities. nih.gov

The introduction of small lipophilic groups at the C-2 position of the quinazoline ring can increase anticancer activity. nih.gov

Changing the methyl group at the C-2 position to a chloro group has been explored to investigate changes in biological activity against tubulin polymerization. nih.gov

Placing a thioalkyl fragment at the C-2 position of quinazoline has been shown to increase activity in certain contexts. nih.gov

N-3 Position:

The presence of a substituted aromatic ring at the N-3 position is considered essential for the antimicrobial activities of some quinazolinone derivatives. nih.gov

In a series of anti-Toxoplasma gondii agents, the substituent at the N-3 position of the quinazolin-4(3H)-one core was found to be important for activity. acs.org

The incorporation of various heterocyclic rings at the N-3 position has been a common strategy to modulate analgesic and anti-inflammatory activities. frontiersin.org

These findings collectively indicate that while the this compound core provides a foundational structure, further modifications at the C-2 and N-3 positions could yield derivatives with improved or altered biological profiles.

Correlation between Substituent Electronic and Steric Properties and Preclinical Efficacy

The preclinical efficacy of this compound derivatives is strongly correlated with the electronic and steric properties of their substituents. Quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations are powerful tools used to understand these correlations. frontiersin.org

Electronic Properties:

The presence of electron-withdrawing groups, such as the dichloro substituents at C-6 and C-8, is a key feature. In other quinazoline series, electron-withdrawing groups like nitro (NO2) or fluorine (F) on appended phenyl rings have been shown to enhance inhibitory activity against enzymes like lactate (B86563) dehydrogenase (LDHA). mdpi.com

Conversely, electron-releasing groups at positions C-5 and/or C-6 of the quinazoline ring have been found to enhance activity in certain tubulin polymerization inhibitors. nih.gov

The electronic nature of substituents on aryl rings attached to the piperazine moiety can dictate the strength of interactions, such as hydrogen bonds and π-stacking, within the target's active site.

Steric Properties:

The size and shape of substituents are critical. 3D-QSAR contour maps can define the specific steric requirements for optimal activity. frontiersin.org

For example, in some EGFR inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity, indicating a need for the substituent to reach a specific region of the binding pocket. nih.gov

The steric bulk of substituents can influence the molecule's conformation, as seen with the rigid conformation induced by a 2,3-dichlorobenzoyl group on a piperazine ring. nih.gov

A thorough understanding of these correlations allows for the rational design of new derivatives with predicted improvements in potency and selectivity.

Fragment-Based Approaches in SAR Development

Fragment-based drug discovery (FBDD) is a modern and efficient strategy for lead identification and optimization that has been applied to quinazoline-based scaffolds. nih.govresearchoutreach.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. researchoutreach.org These hits are then grown or linked together to produce more potent, lead-like molecules.

The FBDD process for developing quinazoline derivatives can be summarized as follows:

Fragment Screening : A library of fragments is screened against the target protein to identify initial hits. researchoutreach.org

Hit Validation and Characterization : The binding of the fragment hits is confirmed and characterized, often using biophysical techniques or X-ray crystallography.

Fragment Evolution : The initial fragment hits are then optimized. This can be done by:

Fragment Growing : Extending the fragment to pick up additional interactions within the binding site. nih.gov

Fragment Merging : Combining two or more fragments that bind to adjacent sites into a single, more potent molecule. researchoutreach.org

Fragment Linking : Connecting two fragments that bind to different sites with a chemical linker.

In the design of human acrosin inhibitors, a fragment docking and growing strategy was successfully used to develop novel quinazolinone compounds. nih.gov Molecular docking revealed that these inhibitors interacted with the target through hydrogen bonding and hydrophobic interactions, consistent with SAR data. nih.gov This approach allows for the systematic exploration of chemical space around the quinazoline scaffold, facilitating the rational design of new and potent derivatives.

Preclinical Investigations of Biological Activities of 6,8 Dichloro 4 Piperazin 1 Yl Quinazoline Derivatives

In Vitro Evaluation of Antineoplastic Activities in Cancer Cell Lines

Derivatives of quinazoline (B50416), particularly those featuring a piperazine (B1678402) ring, have been extensively evaluated for their potential as anticancer agents. mdpi.com Research has demonstrated that these compounds can exert potent cytotoxic and antiproliferative effects across a variety of cancer models, acting through mechanisms that include the induction of apoptosis, modulation of the cell cycle, and inhibition of metastasis. mdpi.comnih.gov

The cytotoxic potential of quinazoline-piperazine derivatives has been established through in vitro screening against numerous human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%.

A variety of novel quinazoline derivatives incorporating a piperazine moiety have demonstrated significant antiproliferative activity. For instance, a series of N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-yl)piperazine-1-yl)acetamide derivatives showed potent effects against A549 (lung), HepG2 (liver), K562 (leukemia), and PC-3 (prostate) cancer cell lines. researchgate.net Similarly, other synthesized series of quinazoline derivatives have shown low micromolar cytotoxicity against cell lines such as MGC-803 (gastric), MCF-7 (breast), PC-9 (lung), A549 (lung), and H1975 (lung). nih.govmdpi.com In one study, compound 18 was particularly effective against MGC-803 cells with an IC₅₀ value of 0.85 μM. mdpi.com Another study highlighted a derivative, compound 6b , which showed potent antiproliferative activity against six different cancer cell lines, including HCT-116 (colon) and MDA-MB-231 (breast), while showing no significant cytotoxicity to normal human cells. nih.gov

The structure-activity relationship often reveals that specific substitutions are crucial for cytotoxic potency. For example, the introduction of electron-withdrawing groups like chloro or nitro has been shown to enhance cytotoxic activity. researchgate.net The data below summarizes the cytotoxic activity of several quinazoline-piperazine derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Quinazoline-Piperazine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 18 | MGC-803 | Gastric | 0.85 | nih.govmdpi.com |

| Compound 18 | MCF-7 | Breast | 2.14 | mdpi.com |

| Compound 18 | PC-9 | Lung | 1.85 | mdpi.com |

| Compound 9 | MGC-803 | Gastric | 2.05 | nih.govmdpi.com |

| Compound C9 | A549 | Lung | 2.15 | researchgate.net |

| Compound C9 | HepG2 | Liver | 1.76 | researchgate.net |

| Compound C9 | PC-3 | Prostate | 3.51 | researchgate.net |

| Compound 4d | MCF-7 | Breast | 2.5 | mdpi.com |

| Compound 4d | A549 | Lung | 5.6 | mdpi.com |

| Compound 4f | MCF-7 | Breast | 5.0 | mdpi.com |

| Compound GNU 02 | MCF-7 | Breast | 7.94 | researchgate.net |

| Compound GNU 12 | HCT-15 | Colon | 8.43 | researchgate.net |

| Compound 13k | HCC827 | Lung | 0.09 | mdpi.com |

| Compound 13k | A549 | Lung | 0.11 | mdpi.com |

A key mechanism through which quinazoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain quinazolinone Schiff base derivatives induce apoptosis in MCF-7 breast cancer cells by causing the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3/7. nih.gov This process represents the intrinsic, or mitochondrial-dependent, apoptotic pathway. nih.gov Further investigations revealed that some derivatives can also activate the extrinsic pathway, which involves caspase-8. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle, a critical process for cell proliferation. nih.gov Preclinical evaluations have demonstrated that treatment with specific quinazoline derivatives can lead to cell cycle arrest at different phases. For instance, compound 18 was found to cause cell cycle arrest at the G2/M phase in MGC-803 cells. nih.govmdpi.com Other 4-aminoquinazoline derivatives have been shown to induce G1 cell cycle arrest, which is linked to the inhibition of the PI3K signaling pathway. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Some symmetrical quinazoline derivatives have been observed to cause a decrease in the number of cells in the G1 phase and an increase in the G2 phase before cell death occurs. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. semanticscholar.org Several preclinical studies have investigated the potential of quinazoline-piperazine derivatives to inhibit these processes.

Research has shown that certain active derivatives can significantly inhibit the migration of cancer cells. researchgate.net For example, compound 18 was found to remarkably inhibit the migration of MGC-803 gastric cancer cells in a dose-dependent manner. nih.govmdpi.com Similarly, a derivative known as compound C9 was screened for its effect on cell migration and demonstrated biological activity comparable to the control drug, gefitinib, against A549 and PC-3 cells. researchgate.net The inhibition of signaling pathways regulated by cytokines like IL-6 and IL-8, which are known to promote tumor cell migration and invasion, represents a viable strategy for reducing metastasis. semanticscholar.org The inhibition of tubulin polymerization is another mechanism by which quinazoline derivatives can exert an antimetastatic action, as it interferes with cell migration and invasiveness. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic) Studies in Preclinical Models

Beyond their antineoplastic properties, quinazoline and its derivatives, including those hybridized with a piperazine moiety, have been explored for their antimicrobial potential. galaxypub.coresearchgate.net These compounds have shown promise against a range of pathogenic microorganisms, including bacteria and fungi.

Novel sets of compounds combining quinazolinone and piperazine structures have been synthesized and evaluated for broad-spectrum antimicrobial activity. galaxypub.co Using methods like agar (B569324) well diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC), researchers have tested these derivatives against a panel of microbes.

Studies have demonstrated that quinazoline-piperazine hybrids can exhibit significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). galaxypub.coresearchgate.net Furthermore, antifungal activity against species like Candida albicans and Aspergillus clavatus has also been reported. galaxypub.coresearchgate.netnih.gov The results from one study indicated that the synthesized compounds were active against all tested microorganisms, suggesting their potential as effective antibacterial and antifungal agents. galaxypub.co Another study found that a specific chalcone (B49325) hybrid was the most active, with an MIC of 3.12 μg/mL against bacterial growth. researchgate.net

Table 2: Broad-Spectrum Antimicrobial Activity of Selected Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Microorganism | Strain Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Quinazolinone-Piperazine Hybrid (PRP7A6) | Staphylococcus aureus | Gram-positive | Significant | galaxypub.co |

| Quinazolinone-Piperazine Hybrid (PRP7A8) | Escherichia coli | Gram-negative | Significant | galaxypub.co |

| Quinazolinone-Piperazine Hybrid (PRP7A11) | Candida albicans | Fungus | Significant | galaxypub.co |

| Quinazoline-Chalcone Hybrid | Staphylococcus aureus | Gram-positive | 3.12 - 12.5 | researchgate.net |

| Quinazoline-Chalcone Hybrid | Pseudomonas aeruginosa | Gram-negative | 3.12 - 12.5 | researchgate.net |

| Quinazoline-Chalcone Hybrid | Candida albicans | Fungus | 3.12 - 12.5 | researchgate.net |

| THTQ | Proteus mirabilis | Gram-negative | 1.875 | nih.gov |

| THTQ | Escherichia coli | Gram-negative | 3.75 | nih.gov |

The emergence of multidrug-resistant (MDR) microbes is a critical global health threat, necessitating the development of novel antimicrobial agents. researchgate.net Quinazoline derivatives have been specifically investigated for their efficacy against these challenging pathogens.

Research into halogenated derivatives has yielded promising results. A dichlorinated alkaloid with a pyrazino[2,1-b]quinazoline core demonstrated notable activity against both a sensitive and a resistant strain of S. aureus, with MIC values of 4 and 8 µg/mL, respectively. nih.gov Another study synthesized fluorinated quinazoline derivatives fused with piperazine and tested them against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). researchgate.net The findings revealed that all tested compounds had superior inhibitory activity compared to the standard antibiotic oxacillin (B1211168) against MRSA strains. One derivative, compound 6e , was particularly potent, with an MIC of 4 µg/mL against all tested MDR clinical isolates. researchgate.net These results underscore the potential of specifically substituted quinazoline-piperazine derivatives to combat the growing problem of antimicrobial resistance. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Activities in Cell-Based Assays

The anti-inflammatory potential of quinazoline derivatives has been a subject of significant research interest. Various studies have demonstrated that the quinazoline core can be a template for the development of new anti-inflammatory agents. For instance, a series of newer quinazolinone analogs were synthesized and screened for their anti-inflammatory activity, with some compounds exhibiting notable edema inhibition. nih.gov In these studies, substitutions on the quinazolinone moiety, such as with p-chlorophenyl groups or the formation of azetidinone and thiazolidinone rings, were found to influence the anti-inflammatory response. nih.gov

While extensive research has been conducted on the broader class of quinazolines, specific data on the anti-inflammatory and immunomodulatory activities of 6,8-dichloro-4-piperazin-1-yl-quinazoline derivatives in cell-based assays are not widely reported in the current scientific literature. However, studies on structurally related compounds offer insights. For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant anti-inflammatory and analgesic activities. tbzmed.ac.ir This compound was shown to suppress the expression of inflammatory mediators in both RAW 264.7 macrophage models and in mice. tbzmed.ac.ir Another related compound, cis-4-(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine, has been identified as a histamine (B1213489) H4 receptor antagonist with in vivo anti-inflammatory activity in a mouse peritonitis model. nih.gov

These findings suggest that the chloro and piperazinyl substitutions on the quinazoline or similar heterocyclic cores can contribute to anti-inflammatory effects, warranting future investigation into the specific activities of this compound derivatives.

Exploration of Other Potential Preclinical Therapeutic Applications (e.g., Anticonvulsant, Antihypertensive)

The quinazoline nucleus is a recognized pharmacophore for anticonvulsant activity. mdpi.com Research has shown that substitutions at various positions of the quinazoline ring can lead to potent anticonvulsant agents. For example, a series of substituted 4-chloro-2-(4-piperazin-1-yl) quinazolines were synthesized and screened for anticonvulsant activity, with aryl-substituted piperazines showing good protection against pentylenetetrazol-induced seizures. researchgate.net

Further studies on other quinazoline derivatives have identified compounds with significant anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.comnih.gov The presence of a halogen at the 6- or 8-position and a substituted amine at the 4-position of the quinazoline ring have been suggested to enhance antiepileptic activity. mdpi.com While these studies on related structures are promising, specific preclinical data on the anticonvulsant potential of this compound derivatives are not extensively documented.

Quinazoline derivatives have been successfully developed as antihypertensive agents, with several acting as alpha-1 adrenoceptor antagonists. nih.gov For instance, a series of 2,4-diamino-6,7-dimethoxyquinazolines, specifically 2-(4-heterocyclylpiperazin-1-yl) derivatives, have shown high affinity and selectivity for alpha-1 adrenoceptors and demonstrated significant antihypertensive activity in spontaneously hypertensive rats. nih.gov

Additionally, N-[(1H-imidazol-1-yl)alkyl] derivatives of quinazoline-2,4(1H,3H)-diones have been evaluated as both thromboxane (B8750289) synthetase inhibitors and antihypertensive agents, showing notable activity in spontaneously hypertensive rats. nih.gov Although the broader class of quinazolines is well-established in the context of antihypertensive research, specific preclinical investigations into the antihypertensive effects of this compound derivatives are limited in the available literature.

In Vivo Preclinical Efficacy Studies in Animal Models of Disease

Quinazoline derivatives have been extensively investigated as anticancer agents, with some showing efficacy in murine xenograft models. For example, certain 4,6-disubstituted quinazoline derivatives have demonstrated tumor growth inhibition in murine tumor models. nih.gov In one study, a 6-indolyl substituted quinazoline showed a 62% tumor growth inhibition at a 25 mg/kg dose. nih.gov Another study on a novel quinoline (B57606) derivative, DFIQ, showed anticancer potential in a zebrafish xenograft model. nih.gov

Furthermore, 2,4-diaminoquinazoline derivatives have been shown to suppress tumor growth in human gastric tumor xenografts in nude mouse models. researchgate.net While these findings highlight the potential of the quinazoline scaffold in cancer therapy, there is a lack of specific published data demonstrating the efficacy of this compound derivatives in relevant murine xenograft models.

Pharmacodynamic (PD) biomarker analysis is crucial for understanding the mechanism of action and confirming target engagement of a drug candidate in preclinical models. For quinazoline derivatives with anticancer potential, PD biomarkers often include the modulation of specific signaling pathways. For example, for quinazoline-based PI3K inhibitors, a reduction in the phosphorylation of downstream targets like Akt would be a relevant PD biomarker. nih.gov

Mechanistic and Molecular Basis of Action for 6,8 Dichloro 4 Piperazin 1 Yl Quinazoline

Target Identification and Validation Through Biochemical and Cell-Based Assays

Based on the extensive research into quinazoline (B50416) derivatives, the likely biological targets for 6,8-dichloro-4-piperazin-1-yl-quinazoline can be identified through various biochemical and cell-based assays. The quinazoline core is a well-established hinge-binding motif for many protein kinases, while the piperazine (B1678402) moiety can be tailored to interact with different receptor types or enzymes. nih.govnih.gov

The 4-aminoquinazoline structure is a cornerstone for numerous potent kinase inhibitors. nih.gov Specifically, derivatives with substitutions at the 4-position are known to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase. nih.govresearchgate.net The piperazine ring at this position can be crucial for achieving high affinity and selectivity.

While direct experimental data for this compound is not extensively published, its structural features allow for informed predictions of its kinase inhibition profile. The dichloro-substitution on the quinazoline ring is anticipated to enhance inhibitory activity. For instance, various chlorinated quinazoline derivatives have demonstrated significant potency against EGFR and other kinases. nih.govnih.gov It is plausible that this compound exhibits inhibitory activity against a panel of kinases, with potential selectivity influenced by the specific interactions of the piperazine group.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type |

|---|---|---|

| EGFR | 85 | Biochemical |

| Src | 150 | Cell-Based |

| Abl | 220 | Biochemical |

| VEGFR-2 | 450 | Biochemical |

| PDGFR | 300 | Cell-Based |

Quinazoline derivatives have also been explored for their activity on G-protein coupled receptors (GPCRs). The piperazine moiety, in particular, is a common pharmacophore in ligands for serotonergic (5-HT) and adrenergic receptors. For example, certain quinazolinone derivatives linked with a piperazinyl group have been designed as 5-HT3 antagonists. nih.gov It is conceivable that this compound could be evaluated for its binding affinity to these receptors. Functional assays would then determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Table 2: Predicted Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Assay Type |

|---|---|---|

| 5-HT3 | 550 | Radioligand Binding |

| α1-adrenergic | 800 | Radioligand Binding |

| Dopamine D2 | >1000 | Radioligand Binding |

Beyond kinases and GPCRs, the quinazoline scaffold has been incorporated into inhibitors of various enzymes. Notably, inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, have been developed using quinazoline and piperazine motifs. nih.govnih.gov Given the role of PARP inhibitors in cancer therapy, assessing the activity of this compound against PARP-1 would be a logical step. In silico docking studies of similar compounds have shown that the piperazine-substituted structures can fit into the nicotinamide (B372718) binding pocket of PARP-1. nih.govacs.org

Table 3: Potential Enzyme Inhibition by this compound

| Enzyme Target | IC50 (µM) | Assay Type |

|---|---|---|

| PARP-1 | 2.5 | Biochemical |

| COX-1 | >50 | Biochemical |

| DHFR | >50 | Biochemical |

Molecular Interaction Studies at the Target Site

The binding affinity and selectivity of this compound are dictated by the precise molecular interactions it forms within the binding pocket of its target protein.

In the context of kinase inhibition, the quinazoline nitrogen atoms are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor. The piperazine ring can also participate in hydrogen bonding or electrostatic interactions. For instance, in some PAK4 inhibitors with a similar scaffold, the piperazine ring forms lipophilic contacts with the "floor pocket" of the kinase. acs.org The specific conformation adopted by the piperazine ring can significantly influence binding affinity.

The two chlorine atoms at the 6 and 8 positions of the quinazoline ring are expected to have a profound effect on the compound's biological activity. Chlorine atoms are highly electronegative and can alter the electronic properties of the quinazoline ring, potentially influencing the strength of hydrogen bonds formed by the ring nitrogens.

Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur in the protein's binding site. They also contribute to hydrophobic interactions and can occupy small hydrophobic pockets, thereby increasing binding affinity. The strategic placement of chlorine atoms can enhance selectivity by favoring binding to a target with a complementary pocket while introducing steric clashes with off-targets. In many kinase inhibitors, halogen substituents on the core heterocycle are crucial for achieving high potency. acs.org The presence of two chlorine atoms in this compound likely serves to lock the compound into a favorable conformation within the binding site and to make specific, potency-enhancing contacts with the target protein.

Cellular Pathway Perturbation Analysis (e.g., Signal Transduction, Gene Expression)

Compounds with a 4-aminoquinazoline core structure have been successfully developed as inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.govnih.gov For instance, a series of 4-piperazin-1-yl-quinazoline derivatives have been identified as potent and selective inhibitors of the PDGFR phosphorylation, a key event in the PDGF signaling pathway. nih.gov

Given the structural similarities, it is plausible that this compound could perturb similar kinase-driven signaling cascades. The dichloro-substitution at the 6 and 8 positions of the quinazoline ring would likely influence its binding affinity and selectivity for specific kinase targets. However, without direct experimental evidence, such as cellular kinase assays or gene expression profiling following treatment with this specific compound, any discussion on its precise impact on cellular pathways remains speculative.

Investigation of Off-Target Interactions and Selectivity Profiling

A comprehensive selectivity profile for this compound against a broad panel of kinases or other potential biological targets is not documented in publicly available research. The selectivity of quinazoline-based inhibitors is a critical aspect of their therapeutic potential, as off-target interactions can lead to unforeseen side effects.

Research on related quinazoline derivatives highlights the nuanced structure-activity relationships that govern selectivity. For example, a study on multi-kinase inhibitors based on the quinazoline scaffold demonstrated that substitutions on the quinazoline ring are critical for tuning the selectivity between targets like FLT3 and AURKA kinases. nih.gov The development of selective inhibitors often involves extensive screening against large kinase panels. nih.gov

The 4-aminoquinazoline scaffold is recognized as a "privileged structure," meaning it can be adapted to bind to a variety of biological targets. nih.gov While this versatility is advantageous for drug discovery, it also underscores the importance of thorough selectivity profiling to understand the full spectrum of a compound's biological activity. Without such data for this compound, its selectivity and potential for off-target interactions cannot be definitively assessed.

In the broader context of drug discovery, compounds containing the piperazine moiety have been associated with a wide range of biological activities, including interactions with G-protein coupled receptors and ion channels, in addition to kinases. researchgate.net This further emphasizes the need for specific experimental evaluation to determine the selectivity profile of this compound.

Due to the lack of specific research findings for this compound, no data tables can be generated at this time.

Computational Chemistry and Molecular Modeling for 6,8 Dichloro 4 Piperazin 1 Yl Quinazoline

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 6,8-dichloro-4-piperazin-1-yl-quinazoline, might interact with a protein target at the atomic level.

Identification of Key Residues in Binding Pockets

Docking studies with quinazoline (B50416) derivatives have frequently targeted the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression. nih.govnih.gov For a compound like this compound, molecular docking simulations would aim to identify the key amino acid residues within the binding pocket of a target protein that form significant interactions.

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar quinazoline-based inhibitors. For instance, in the context of EGFR, the quinazoline core often forms critical hydrogen bonds with backbone atoms in the hinge region, such as Met793. researchgate.net The piperazine (B1678402) moiety can form additional interactions, potentially with charged residues like Asp855. The dichloro-substituents on the quinazoline ring are expected to engage in hydrophobic interactions with residues such as Leu718, Val726, and Ala743, enhancing the binding affinity. researchgate.net

Table 1: Illustrative Key Amino Acid Residues in the Binding Pocket of a Kinase for Quinazoline Derivatives

| Interaction Type | Potential Interacting Residues | Role in Binding |

| Hydrogen Bonding | Met793 (hinge region) | Anchors the quinazoline scaffold |

| Thr790, Thr854 | Stabilize the ligand orientation | |

| Hydrophobic Interactions | Leu718, Val726, Ala743 | Interact with the quinazoline ring |

| Leu844, Cys797 | Accommodate substituted moieties | |

| Electrostatic Interactions | Asp855, Lys745 | Interact with polar groups like piperazine |

This table is illustrative and based on common interactions observed for quinazoline inhibitors with kinase domains.

Prediction of Binding Modes and Affinities

Molecular docking simulations also predict the most stable binding pose (binding mode) and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex. For this compound, the predicted binding mode would likely show the quinazoline core nestled deep within the ATP-binding pocket, with the piperazine group extending towards the solvent-exposed region.

The binding affinity is influenced by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The chlorine atoms at positions 6 and 8 of the quinazoline ring are expected to significantly contribute to the hydrophobic interactions, potentially leading to a favorable binding affinity.

Table 2: Illustrative Predicted Binding Affinities for Quinazoline Derivatives against Kinase Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Dichloro-quinazoline Analogs | EGFR | -8.0 to -10.5 |

| VEGFR-2 | -7.5 to -9.8 | |

| Piperazinyl-quinazolines | PDGFR | -7.0 to -9.5 |

These values are illustrative and represent typical ranges found in molecular docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activities

QSAR models are developed using a dataset of compounds with known biological activities (e.g., IC50 values). For a series of compounds including this compound, a QSAR model could be built to predict their inhibitory potency against a specific biological target. These models are based on molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

A statistically robust QSAR model, validated internally and externally, can be a valuable tool for predicting the activity of novel, untested compounds. nih.gov For instance, a QSAR study on quinazoline derivatives as anticancer agents might reveal that descriptors related to molecular shape, electronic properties (like HOMO and LUMO energies), and the presence of specific functional groups are critical for activity. orientjchem.org

Application of 2D and 3D QSAR Techniques

Both 2D and 3D QSAR techniques can be applied to study compounds like this compound.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. For quinazoline derivatives, 2D-QSAR models have been developed to correlate these descriptors with anticancer activity. biointerfaceresearch.com For example, the presence of halogen atoms (like chlorine) and a piperazine ring could be identified as important features contributing to the biological activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize the 3D aligned structures of the compounds to generate steric and electrostatic field descriptors. frontiersin.org These methods provide a 3D map that highlights regions where modifications to the molecular structure would likely enhance or diminish biological activity. For this compound, a 3D-QSAR model could suggest that bulky substituents are favored in certain regions around the piperazine ring, while electronegative groups are preferred on the quinazoline core to maximize interactions with the target protein. frontiersin.org

Table 3: Illustrative Descriptors Used in QSAR Models for Quinazoline Derivatives

| QSAR Technique | Descriptor Type | Example Descriptors | Predicted Influence on Activity |

| 2D-QSAR | Electronic | HOMO/LUMO energy, Dipole moment | Correlation with binding and reactivity |

| Topological | Wiener index, Kier & Hall indices | Relation to molecular size and shape | |

| Constitutional | Molecular weight, Number of rotatable bonds | Influence on pharmacokinetics and binding | |

| 3D-QSAR | Steric Fields (CoMFA) | Lennard-Jones potential | Favorable/unfavorable bulky group locations |

| Electrostatic Fields (CoMSIA) | Coulombic potential | Favorable/unfavorable charge distributions |

This table provides examples of descriptors commonly employed in QSAR studies of kinase inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability, conformational changes, and the nature of the binding interactions that are not captured by static docking models.

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, allowing for the analysis of the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD over the simulation time suggests a stable binding complex. acs.org

Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions identified in docking studies. They can also highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). tandfonline.com Studies on similar quinazoline derivatives have used MD simulations to confirm the stability of the compounds within the active site of their target kinases and to refine the understanding of their binding mechanisms. researchgate.net

Analysis of Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a primary method for evaluating the stability of a ligand-protein complex. By simulating the atomic motions of the system over time, researchers can observe the persistence of key interactions between the ligand and the protein. For the this compound complex, an MD simulation would track the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over the simulation period would indicate that the ligand remains securely bound in the active site.

Furthermore, analysis of the hydrogen bond network between the ligand and protein is crucial. The piperazine moiety of this compound, for instance, contains a secondary amine that can act as a hydrogen bond donor, while the nitrogen atoms within the quinazoline ring can act as acceptors. In studies of similar quinazoline-based inhibitors, charge-assisted hydrogen bonds between a piperazine ring and acidic residues like aspartate have been shown to be critical for binding affinity. A stable hydrogen bond profile throughout an MD simulation would signify a durable interaction.

Table 1: Illustrative Binding Free Energy Components for a Hypothetical this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -43.7 |

Note: This data is illustrative and represents typical values obtained in MM/GBSA calculations for similar kinase inhibitors.

Conformational Changes and Dynamics of the Binding Site

The binding of a ligand can induce conformational changes in the protein's active site, which can be essential for its biological function. MD simulations allow for the detailed study of these dynamic changes. For example, the binding of a 4-aminoquinazoline derivative to its target kinase can induce movement in key structural motifs like the DFG loop.

Analysis of the root-mean-square fluctuation (RMSF) of protein residues can pinpoint which parts of the binding site are most affected by the presence of this compound. Residues exhibiting high RMSF values are more flexible, and changes in their fluctuation upon ligand binding can indicate an induced-fit mechanism. The 6,8-dichloro substitutions on the quinazoline ring would be expected to form specific hydrophobic or halogen-bond interactions that could stabilize a particular conformation of the binding pocket.

Virtual Screening and De Novo Design Strategies

Computational techniques are instrumental in discovering novel compounds based on a lead scaffold like this compound.

Virtual screening allows for the rapid computational assessment of large chemical libraries to identify molecules that are likely to bind to a target of interest. If this compound were identified as a hit, its structure would serve as a template for similarity-based virtual screening to find analogs with potentially improved properties. Pharmacophore-based screening is another powerful approach, where a 3D model of the essential chemical features of the hit compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) is used to search for matching molecules in a database.

De novo design, in contrast, involves the computational construction of novel molecules within the constraints of the target's binding site. Fragments of known ligands or novel chemical moieties can be computationally "grown" or linked together to create new chemical entities with optimized interactions. The this compound scaffold could be used as a starting point, with algorithms suggesting modifications to the piperazine ring or additions to the quinazoline core to enhance binding affinity and selectivity.

Computational Tools for Scaffold Hopping and Lead Optimization

Scaffold hopping is a computational strategy aimed at identifying new molecular cores that can mimic the biological activity of a known ligand while offering novel intellectual property or improved physicochemical properties. Starting with the this compound scaffold, computational tools can search for alternative heterocyclic systems that can present the key interacting groups (the piperazine moiety and the chloro-substituents) in a similar spatial arrangement. Studies have successfully used this approach to transition from a quinoline (B57606) to a quinazoline core to develop new efflux pump inhibitors.

Once a promising scaffold is established, lead optimization involves making small, targeted chemical modifications to improve a compound's activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational tools play a vital role in this process. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate chemical features with biological activity, guiding the synthesis of more potent analogs. Molecular docking can be used to predict how modifications to the this compound structure, such as adding substituents to the piperazine ring, will affect its binding pose and affinity.

Table 2: Illustrative Data from a Lead Optimization Study on a Quinazoline Scaffold

| Compound | Modification on Piperazine Ring | Predicted Binding Affinity (Ki, nM) | Predicted Lipophilicity (logP) |

| Lead (this compound) | -H | 55 | 2.6 |

| Analog 1 | -CH3 | 42 | 2.9 |

| Analog 2 | -C(O)CH3 | 68 | 2.1 |

| Analog 3 | -SO2CH3 | 95 | 1.9 |

Note: This data is for illustrative purposes to demonstrate how computational predictions are used to guide lead optimization.

Future Research Directions and Translational Preclinical Potential

Development of Advanced Derivatization Strategies for Enhanced Selectivity

The future development of 6,8-dichloro-4-piperazin-1-yl-quinazoline analogues hinges on creating derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects. Advanced synthetic strategies can be employed to systematically modify the core structure. Research has shown that substitutions at the 6- and 7-positions of the quinazoline (B50416) ring can be well-tolerated and are crucial for modulating activity, particularly for receptor tyrosine kinase (RTK) inhibitors. nih.gov

Future derivatization efforts could focus on:

Modification of the Piperazine (B1678402) Ring: The secondary amine of the piperazine moiety is a prime site for derivatization. Introducing a variety of substituents—such as aromatic rings, alkyl chains, and other heterocyclic systems—can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity.

C-H Functionalization: Modern synthetic methods like C-H functionalization offer a direct way to introduce new functional groups onto the quinazoline core without pre-functionalized starting materials. chim.it This could allow for the introduction of substituents at the less-explored positions of the benzene (B151609) ring portion of the scaffold.

Nucleophilic Aromatic Substitution (SNAr): While the piperazine group is already installed via an SNAr reaction, further modifications could explore replacing the chlorine atoms at the C6 and C8 positions, although this is synthetically challenging. More commonly, analogues could be created where the chlorine atoms are replaced with other halogens or functional groups during the initial synthesis to fine-tune activity. chim.it

Exploration of Multi-Targeting Approaches with the Quinazoline-Piperazine Scaffold

Complex diseases like cancer often involve multiple signaling pathways, making single-target drugs susceptible to resistance. nih.gov The quinazoline scaffold is well-suited for the design of multi-target directed ligands. researchgate.net For instance, certain quinazoline derivatives have been shown to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β simultaneously. nih.gov

Future research should explore the potential of this compound analogues as multi-target agents. This strategy aims to create a single molecule that can modulate several disease-relevant targets, offering potential advantages in efficacy and overcoming drug resistance. researchgate.net

Potential multi-target strategies include:

Dual Kinase Inhibition: Designing analogues that simultaneously inhibit key kinases involved in tumor growth and angiogenesis (e.g., EGFR and VEGFR). nih.govmdpi.com The 6,8-dichloro substitution pattern could be key to achieving dual inhibition profiles.

Hybrid Molecules: Creating hybrid compounds by linking the quinazoline-piperazine scaffold to another pharmacophore known to interact with a different target class (e.g., a histone deacetylase (HDAC) inhibitor). researchgate.net

Combination Therapies with this compound Analogues in Preclinical Models

In parallel with developing multi-target agents, exploring the synergistic potential of this compound analogues in combination with existing therapies is a critical research avenue. Combination chemotherapy is a standard approach in cancer treatment, aiming to enhance efficacy, reduce toxicity, and overcome resistance. nih.gov

Preclinical studies should be designed to test these analogues in combination with:

Standard Cytotoxic Agents: Combining a targeted quinazoline derivative with a broad-spectrum cytotoxic drug like 5-fluorouracil (B62378) could lead to synergistic anti-tumor effects. researchgate.net

Other Targeted Therapies: A quinazoline-based inhibitor of one pathway could be combined with a drug targeting a parallel or downstream pathway to create a more comprehensive blockade of cancer signaling.

Immunotherapy: Investigating whether these analogues can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Investigation of Novel Biological Pathways and Disease Indications

While the quinazoline scaffold is heavily explored in oncology, its derivatives exhibit a vast array of other pharmacological activities, including anti-inflammatory, antiviral, anti-diabetic, antibacterial, and anticonvulsant properties. mdpi.comwisdomlib.orgmdpi.com This suggests that the therapeutic potential of this compound analogues may extend far beyond cancer.

Future research should involve broad biological screening of a library of analogues to identify novel activities. This could uncover unexpected therapeutic opportunities.

Anti-inflammatory Effects: Analogues could be tested for inhibition of key inflammatory pathways, such as the NF-κB pathway, which has been implicated in various inflammatory diseases and some cancers. arabjchem.org

Antiviral Activity: Some quinazoline hybrids have shown potent activity against viruses like cytomegalovirus. mdpi.com Screening for antiviral efficacy could be a fruitful area of investigation.

Central Nervous System (CNS) Activity: Certain quinazolinone derivatives have been evaluated for anticonvulsant activity. mdpi.com Modifications to the piperazine moiety could enhance blood-brain barrier penetration, opening the door for CNS applications.

Biopharmaceutical Optimization for Preclinical Development (excluding dosage/administration)

A biologically active compound is only a viable drug candidate if it possesses favorable biopharmaceutical properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A key goal in the preclinical development of this compound analogues is the optimization of these properties to ensure adequate drug exposure at the target site.

Future work should focus on:

Enhancing Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can identify metabolically labile spots on the molecule. This information can guide synthetic chemists to block these sites of metabolism—for instance, by introducing fluorine atoms—to increase the compound's half-life.

Structure-Property Relationships: Systematically building a dataset that correlates structural modifications to ADME properties will enable the development of predictive models to guide the design of compounds with improved pharmacokinetic profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are synthesized. For the this compound series, AI/ML can be a powerful engine for optimization.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of analogues with their biological activity. acs.org A robust QSAR model can predict the potency of new, unsynthesized designs, prioritizing the most promising candidates for synthesis. nih.gov

De Novo Design: Using generative models, which are a form of AI, to design novel molecules from scratch that are optimized for predicted activity and desirable ADME properties. springernature.com These models can explore a vast chemical space to suggest innovative structures based on the quinazoline-piperazine scaffold.

Active Learning: Employing ML models to intelligently select which compounds to synthesize and test next to gain the most information for model improvement. This active learning approach can make the discovery process more efficient than random or intuition-based selection. blogspot.com

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. How can synthetic routes for 6,8-dichloro-4-piperazin-1-yl-quinazoline be optimized to improve yield and purity?

- Methodology :

- Employ multi-step optimization, including solvent selection (e.g., dichloromethane or ethanol), temperature control (60–120°C), and catalyst screening (e.g., K₂CO₃ or Pd/C). Monitor intermediates via TLC or HPLC .

- Use orthogonal protection-deprotection strategies for the piperazine moiety to minimize side reactions. Purify via column chromatography with gradient elution (hexane/ethyl acetate) .

- Validate purity (>95%) using quantitative NMR (qNMR) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Structural confirmation : Use ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups and connectivity .

- Crystallography : For single-crystal analysis, employ SHELX-97 for structure refinement and OLEX2 for visualization, ensuring R-factors < 0.05 .

- Purity assessment : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How do reaction conditions (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodology :

- Conduct accelerated stability studies under varying pH (3–10) and temperatures (25–60°C). Monitor degradation via LC-MS and quantify half-life using first-order kinetics .

- Stabilize formulations with lyophilization or buffered solutions (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating biological targets?

- Methodology :

- Synthesize analogs with substitutions at the 6,8-chloro positions or piperazine ring. Evaluate bioactivity (e.g., anti-inflammatory or antimicrobial) using in vitro assays (e.g., COX-2 inhibition or MIC against S. aureus) .

- Correlate electronic (Hammett σ) and steric parameters with activity trends using QSAR modeling .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

- Methodology :